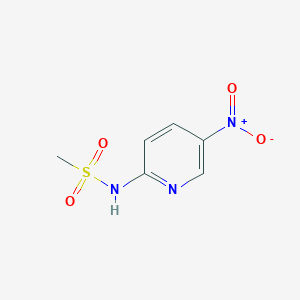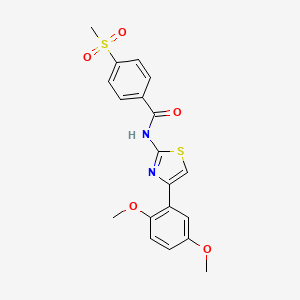
3-(3-bromo-4-fluorophenyl)-N-(1-cyanocyclopropyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromo-4-fluorophenyl)-N-(1-cyanocyclopropyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as BFCN and is used in the development of new drugs and therapies.
Mécanisme D'action
BFCN works by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to have inhibitory effects on the activity of COX-2, which is involved in inflammation, and on the activity of certain kinases, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BFCN has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis. BFCN has also been found to have anti-cancer properties, which may make it useful in the treatment of certain types of cancer. Additionally, BFCN has been found to have effects on the central nervous system, which may make it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BFCN in lab experiments is its specificity. BFCN has been shown to have a high degree of selectivity for certain enzymes and receptors, which makes it useful in studying their activity. However, one limitation of using BFCN is its potential toxicity. BFCN has been found to have toxic effects on certain cells, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on BFCN. One area of interest is the development of new drugs and therapies based on the structure of BFCN. Another area of interest is the study of the mechanisms underlying the effects of BFCN on the central nervous system. Additionally, research on the potential toxicity of BFCN and its effects on different cell types may help to determine its safety and suitability for use in different types of experiments.
Conclusion:
In conclusion, BFCN is a chemical compound that has potential applications in the development of new drugs and therapies. Its specificity and selectivity make it useful in studying the activity of certain enzymes and receptors. However, its potential toxicity may limit its use in certain types of experiments. Further research on BFCN may lead to the development of new treatments for a range of conditions and diseases.
Méthodes De Synthèse
The synthesis of BFCN involves the reaction of 3-bromo-4-fluoroaniline and 1-cyanocyclopropane carboxylic acid followed by the addition of 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
BFCN has been found to have potential applications in the development of new drugs and therapies. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. BFCN has also been used in research on the treatment of cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-N-(1-cyanocyclopropyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN2O/c1-9(13(19)18-14(8-17)4-5-14)6-10-2-3-12(16)11(15)7-10/h2-3,7,9H,4-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIGLDUOAQEQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)F)Br)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromo-4-fluorophenyl)-N-(1-cyanocyclopropyl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2631417.png)

![N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2631419.png)
![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2631421.png)



![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2631431.png)
![Tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate](/img/structure/B2631433.png)
![1-Pyrrolidineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2631434.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2631437.png)
![1-(benzo[d]oxazol-2-yl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2631438.png)
